molecular formula C11H15NO B101772 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine CAS No. 17422-43-4

8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Cat. No.: B101772
CAS No.: 17422-43-4
M. Wt: 177.24 g/mol
InChI Key: YOWUBTLYNPKOQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a heterocyclic compound featuring a seven-membered azepine ring fused to a benzene moiety at the [b] position. The methoxy group at the 8-position distinguishes it from other benzazepine derivatives. Its synthesis often involves catalytic methods or functionalization via nucleophilic substitution, as evidenced by its inclusion in pharmaceutical intermediate catalogs .

Preparation Methods

Oxime-Mediated Ring Expansion Pathway

Synthesis of 8-Methoxy-1-Tetralone Oxime

The foundational step involves the conversion of 8-methoxy-1-tetralone to its oxime derivative. In a typical procedure, 8-methoxy-1-tetralone reacts with hydroxylamine hydrochloride in methanol under alkaline conditions (pH 8–9, adjusted with sodium carbonate). The reaction proceeds at ambient temperature for 12–18 hours, yielding 8-methoxy-3,4-dihydro-1(2H)-naphthalenone oxime with >90% efficiency .

Key Parameters:

  • Solvent: Methanol (MeOH)

  • Reagent: Hydroxylamine hydrochloride (1.2 equiv)

  • Base: Sodium carbonate (Na₂CO₃)

  • Reaction Time: 12–18 hours

Polyphosphoric Acid (PPA)-Catalyzed Ring Expansion

The oxime undergoes Beckmann rearrangement under acidic conditions to form the seven-membered azepine ring. Polyphosphoric acid (PPA) serves as both catalyst and solvent. After dissolving the oxime in dichloromethane (DCM), PPA is added, and the mixture is heated to 70°C to evaporate DCM. Exothermic ring expansion occurs at 140°C, yielding 8-methoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one .

Optimization Insights:

  • Temperature: 130–140°C (critical for minimizing byproducts)

  • PPA Concentration: 85–90% w/w

  • Yield: 80–85%

Lithium Aluminium Hydride (LiAlH₄) Reduction

The ketone intermediate is reduced to the final saturated azepine. LiAlH₄ in tetrahydrofuran (THF) at −10°C to 60°C achieves complete reduction within 8–24 hours. Post-reaction quenching with water and ethyl acetate extraction, followed by column chromatography, yields 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine .

Reduction Conditions:

ParameterSpecification
SolventTHF, ether, or toluene
Temperature Range−10°C (initiation) → 60°C
Reaction Time8–24 hours
WorkupAqueous quenching, column chromatography

Direct Cyclization of Methoxy-Substituted Amines

Friedel-Crafts Alkylation Strategy

An alternative route employs methoxy-substituted phenethylamine derivatives. For example, [2-(4-methoxyphenyl)ethyl]-(2-chloropropyl)ammonium chloride undergoes AlCl₃-mediated cyclization at 125–130°C to form the azepine core .

Reaction Mechanism:

  • Formation of Electrophilic Intermediate: AlCl₃ coordinates with the chloroalkyl group, generating a reactive carbocation.

  • Intramolecular Cyclization: The carbocation attacks the methoxy-substituted aromatic ring, forming the seven-membered ring.

Industrial-Scale Data:

  • Catalyst: AlCl₃ (2.5 equiv)

  • Yield: 35–40% (crude), enriched to >98% purity via tartaric acid resolution

Enantiomeric Resolution

Racemic this compound is resolved using L-(+)-tartaric acid in acetone/water. Crystallization at −5°C to 10°C yields the (R)-enantiomer with >98.5% enantiomeric excess .

Crystallization Conditions:

ParameterValue
Solvent SystemAcetone/water (3:1 v/v)
Temperature−5°C to 10°C
Purity Post-Crystallization99.0% ee (chiral HPLC)

Comparative Analysis of Methodologies

Yield and Scalability

MethodTypical YieldScalabilityCost Efficiency
Oxime-PPA-LiAlH₄65–70%HighModerate
Friedel-Crafts35–40%ModerateLow (AlCl₃ cost)

Byproduct Formation

  • Oxime Route: Minor impurities from incomplete Beckmann rearrangement (5–7%).

  • Friedel-Crafts: Polyalkylation byproducts (10–15%), mitigated via precise temperature control .

Industrial Process Optimization

Continuous Flow Reactor Adaptation

Recent patents describe transitioning the PPA-mediated step to continuous flow systems, reducing reaction time from 6 hours to 45 minutes and improving yield to 88% .

Solvent Recycling

Methanol and THF are recovered via fractional distillation, achieving 90% solvent reuse in multi-batch productions .

Emerging Methodologies

Catalytic Hydrogenation

Preliminary studies indicate that replacing LiAlH₄ with Raney nickel under 50 bar H₂ at 80°C reduces the azepinone to the target compound in 75% yield, offering a safer alternative .

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic mixtures achieves 99% ee using vinyl acetate as an acyl donor, though this remains experimental .

Chemical Reactions Analysis

Types of Reactions

N1-Methylpseudouridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of N1-Methylpseudouridine include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from the reactions of N1-Methylpseudouridine depend on the specific type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new nucleoside analogs .

Scientific Research Applications

Pharmacological Applications

Research indicates that 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine exhibits several pharmacological properties:

  • Antidepressant Activity :
    • Studies have suggested that derivatives of benzoazepines can exhibit antidepressant effects by modulating neurotransmitter systems such as serotonin and norepinephrine .
    • In preclinical models, compounds similar to this compound have shown promise in alleviating depressive symptoms.
  • Anxiolytic Effects :
    • Compounds in the benzoazepine class are known for their anxiolytic properties. Research indicates that these compounds may enhance GABAergic transmission, leading to reduced anxiety levels .
    • The structural modifications in 8-methoxy derivatives could potentially enhance these effects.
  • Anticonvulsant Properties :
    • Some studies have reported anticonvulsant activity associated with benzoazepine derivatives. The mechanism may involve modulation of ion channels or neurotransmitter receptors .
    • Further research is needed to elucidate the specific mechanisms for this compound.

Synthetic Methodologies

The synthesis of this compound has been achieved through various methods:

  • Reduction Reactions :
    • A common synthetic route involves the reduction of corresponding ketones or imines using lithium aluminum hydride (LiAlH₄), yielding the tetrahydro form .
    • Example synthesis: Starting from 8-methoxy-1,3,4,5-tetrahydro-2H-benzazepin-2-one and treating it with LiAlH₄ in THF results in the desired compound with high yield .

Case Studies

Several case studies highlight the application of this compound in drug development:

  • Case Study on Antidepressant Activity :
    • A study evaluated the efficacy of synthesized derivatives of this compound in animal models of depression. Results indicated a significant reduction in immobility time in forced swim tests compared to control groups .
  • Anxiolytic Testing :
    • In another investigation, the anxiolytic potential was assessed using elevated plus maze tests. The findings suggested that certain derivatives exhibited increased time spent in open arms compared to untreated controls .

Mechanism of Action

N1-Methylpseudouridine exerts its effects by being incorporated into ribonucleic acid molecules during transcription. It enhances the stability and translation efficiency of ribonucleic acid by reducing the activation of the innate immune response compared to uridine. This modification allows for higher protein yields and improved efficacy of ribonucleic acid-based therapeutics. The molecular targets and pathways involved include the ribosomal machinery and various ribonucleic acid-binding proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism: Benzo[b] vs. Benzo[c] and Benzo[d] Azepines

The position of benzene ring fusion significantly impacts chemical reactivity and biological activity:

Compound Fused Position Key Properties/Applications Reference
8-Methoxy-benzo[b]azepine [b] Used in catalytic synthesis intermediates; potential hERG liability reduction in drug design
N-(3,4-Dichlorobenzylsulfonyl)-benzo[c]azepine [c] Synthesized via tungstophosphoric acid-polymeric matrix catalysts (70°C, 3 h, 1% catalyst) with high yields (~85%)
2,3,4,5-Tetrahydro-benzo[d]azepine [d] Retinol binding protein antagonist; improved synthetic tractability for anticancer agents
  • Synthetic Accessibility : Benzo[c]azepine derivatives are synthesized efficiently using green catalysts (e.g., PLMTPA60/40100), achieving yields up to 85% . In contrast, benzo[b]azepine derivatives often require specialized conditions, such as FDMP-AM resin immobilization for functionalization .
  • Biological Relevance : Benzo[d]azepine derivatives are prioritized in anticancer research for their modifiable structure and reduced hERG channel inhibition compared to benzo[b] isomers .

Substituent Effects on Activity and Physicochemical Properties

The nature and position of substituents dictate pharmacological profiles:

Methoxy vs. Halogen Substituents

Compound Substituent(s) Key Findings Reference
8-Methoxy-benzo[b]azepine 8-OCH₃ Enhances metabolic stability; used in intermediates for GPCR-targeted drugs
6-Bromo-benzo[b]azepine 6-Br Industrial-scale availability; potential building block for kinase inhibitors
8-Chloro-9-methyl-benzo[b]azepine 8-Cl, 9-CH₃ Crystallizes in monoclinic system (P21/m); improved thermal stability
  • Methoxy Groups : The 8-methoxy group in benzo[b]azepine improves solubility (logP ~4.1) compared to brominated analogs (logP ~5.2) .
  • Halogenated Derivatives : Bromo and chloro substituents enhance binding to enzymatic targets (e.g., ALK kinase) but may increase hERG liability .

Amino and Sulfonamide Modifications

  • 5-Amino-benzo[b]azepine: Functionalized via reductive amination or Suzuki coupling for GPCR-targeted scaffolds, achieving nanomolar affinity in receptor binding assays .
  • N-Aralkylsulfonamide Derivatives: Exhibit neuropathic pain relief in vivo (e.g., compound 17 in ), with selectivity >100-fold for neuronal NOS over other isoforms .

Biological Activity

8-Methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine is a compound belonging to the benzazepine class, characterized by its unique structural features and potential biological activities. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables that illustrate its pharmacological properties.

  • Chemical Name : this compound
  • CAS Number : 17422-43-4
  • Molecular Formula : C11H15NO
  • Molecular Weight : 177.24 g/mol

The exact mechanism of action for this compound remains largely unexplored. However, compounds in the benzazepine class are known to interact with various biological targets, which may include neurotransmitter receptors and enzymes involved in signaling pathways. The compound's interaction with the N-methyl-D-aspartate receptor (NMDAR) has been proposed as a potential area for further investigation due to its implications in neurological disorders.

Anticancer Activity

Recent studies have indicated that derivatives of benzazepine exhibit significant anticancer properties. For example, a study assessed the antiproliferative effects of benzazepine derivatives against several human cancer cell lines including HeLa (cervical), MCF-7 (breast), and A549 (lung) cells. These studies reported IC50 values indicating potent cytotoxicity:

CompoundCell LineIC50 (µM)Mechanism
Benzazepine Derivative AHeLa0.99 ± 0.01Induces apoptosis
Benzazepine Derivative BMCF-70.054Inhibits tubulin polymerization
This compoundA549TBDTBD

The specific activity of this compound against these cell lines requires further elucidation through experimental studies.

Neuroprotective Effects

Preliminary investigations suggest that this compound may have neuroprotective effects. Its potential interaction with NMDARs could provide insights into its use as a therapeutic agent in conditions such as Alzheimer's disease and other neurodegenerative disorders. Further research is necessary to quantify these effects and understand the underlying biochemical pathways.

Safety Profile

The safety profile of this compound has not been extensively studied. However, general safety precautions include handling the compound under inert atmospheric conditions to prevent degradation or unwanted reactions .

Study on Anticancer Efficacy

In a recent case study involving synthesized benzazepine derivatives, researchers evaluated their cytotoxic effects on various cancer cell lines using the MTT assay. The study highlighted that specific modifications to the benzazepine structure significantly enhanced anticancer activity:

  • Compound Modification : Introduction of methoxy groups increased solubility and bioavailability.
  • Cell Cycle Arrest : Compounds induced G2/M phase arrest in cancer cells.
  • Mechanistic Insights : Molecular docking studies revealed binding affinities at the colchicine site of β-tubulin.

Neuropharmacological Research

Another case study focused on the neuropharmacological properties of similar benzazepine derivatives. The findings indicated that these compounds could modulate glutamatergic signaling pathways:

  • Experimental Model : In vivo models demonstrated reduced neuroinflammation.
  • Behavioral Assessments : Improvements in cognitive function were observed in treated subjects.

Future Directions

Research into this compound should focus on:

  • Target Identification : Determining specific molecular targets involved in its biological activity.
  • In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
  • Synthesis of Derivatives : Exploring structural modifications to enhance therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine, and how do reaction conditions influence yield?

  • Methodological Answer : A six-step solution-phase synthesis is commonly employed, starting with tert-butoxycarbonyl (Boc) protection of the amine group, followed by bromination at the 7-position (if applicable), and immobilization on acid-labile resins like FMPB-AM. Critical steps include regioselective methoxy group introduction and cyclization under controlled pH (4.0–6.0) to avoid side reactions. Yields are highly dependent on solvent choice (e.g., dichloromethane for Boc protection) and temperature (25–60°C for cyclization) .

Table 1 : Key Reaction Parameters

StepReagents/ConditionsYield Range
Boc ProtectionBoc₂O, DCM, RT75–85%
MethoxylationNaOMe, MeOH, 40°C60–70%
CyclizationHCl/EtOH, 50°C50–65%

Q. Which spectroscopic techniques are most reliable for characterizing structural isomers of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include the methoxy proton at δ 3.2–3.4 ppm and aromatic protons (δ 6.7–7.1 ppm). The azepine ring protons appear as a multiplet (δ 2.5–3.0 ppm).
  • HRMS : Confirm molecular ion [M+H]+ at m/z 192.125 (theoretical for C₁₁H₁₄NO).
  • Optical Rotation : For chiral derivatives (e.g., lorcaserin analogs), measure [α]D values (e.g., +7.9° for (R)-isomers) to confirm stereochemistry .

Q. What solubility properties must be considered for in vitro assays?

  • Methodological Answer : The compound is sparingly soluble in water (<1 mg/mL) but dissolves in polar aprotic solvents (DMSO, DMF) or alcohols (ethanol, methanol). For cell-based assays, prepare stock solutions in DMSO (≤10% v/v) to avoid cytotoxicity. Precipitation thresholds vary with pH; maintain neutral buffers (PBS, pH 7.4) for stability .

Advanced Research Questions

Q. How can regioselective functionalization of the benzo[b]azepine core be achieved for GPCR-targeted derivatives?

  • Methodological Answer :

  • Electrophilic Aromatic Substitution : Use directing groups (e.g., methoxy at 8-position) to brominate at the 7-position (e.g., NBS in DCM).
  • Suzuki Coupling : Introduce aryl/heteroaryl groups (e.g., biphenyl) via Pd-catalyzed cross-coupling (Pd(PPh₃)₄, K₂CO₃, 80°C).
  • Stereochemical Control : Chiral auxiliaries (e.g., Evans oxazolidinones) enable enantioselective synthesis of analogs targeting 5-HT₂C receptors .

Table 2 : Functionalization Strategies

Target PositionMethodCatalyst/Conditions
C7 BrominationNBS, DCMLight, RT
C2 Aryl CouplingSuzuki-MiyauraPd(PPh₃)₄, 80°C

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Batch Purity Analysis : Quantify impurities (e.g., des-methyl byproducts) via HPLC-MS. Even 2% impurities can skew IC₅₀ values in receptor binding assays.
  • Receptor Subtype Selectivity : Test against related GPCRs (e.g., 5-HT₂A vs. 5-HT₂C) using radioligand displacement (³H-ketanserin for 5-HT₂A). Contradictions may arise from off-target effects .

Q. What methodologies address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Metabolic Stability : Assess hepatic microsome clearance (e.g., rat/human liver microsomes, NADPH cofactor). Poor stability (t₁/₂ < 30 min) suggests rapid inactivation.
  • Blood-Brain Barrier Penetration : Use MDCK-MDR1 monolayers to measure Papp values. LogP >3.0 correlates with CNS activity but may reduce aqueous solubility .

Q. How to optimize lead compounds for improved pharmacokinetics without altering core pharmacophores?

  • Methodological Answer :

  • Pro-drug Strategies : Introduce ester groups (e.g., acetyl) at the amine to enhance oral bioavailability. Hydrolyze in vivo via esterases.
  • Deuterium Incorporation : Replace hydrogen with deuterium at metabolically labile sites (e.g., benzylic positions) to slow CYP450-mediated degradation .

Q. Safety and Compliance

Q. What are critical safety protocols for handling this compound?

  • Methodological Answer :
  • Hazard Mitigation : Use PPE (nitrile gloves, goggles) due to acute toxicity (H302, H315, H319). Avoid dust generation; handle in fume hoods.
  • Waste Disposal : Incinerate at ≥1000°C with alkaline scrubbers to neutralize nitrogen oxides .

Properties

IUPAC Name

8-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-10-6-5-9-4-2-3-7-12-11(9)8-10/h5-6,8,12H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWUBTLYNPKOQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CCCCN2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 8-methoxy-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one (2 g) in THF (100 mL), lithium aluminum hydride (0.79 g) was added, and the reaction heated to reflux. After stirring for 1 hour, the heat was removed. Water (6 mL) was added followed by NaOH (10%, 15 mL), the flocculated solids removed by filtration, and the eluent concentrated to provide the title compound (1.9 g) as a pale brown oil: 1H NMR (DMSO-d6) δ 6.88 (d, 1H); 6.37 (d, 1H), 6.22 (dd, 1H), 5.14 (s, 1H), 3.62 (s, 3H), 2.90-2.85 (m, 2H), 2.57-2.53 (m, 2H), 1.67-1.59 (m, 2H), 1.52-1.45 (m, 2H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Reactant of Route 2
8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Reactant of Route 3
Reactant of Route 3
8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Reactant of Route 4
8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Reactant of Route 5
Reactant of Route 5
8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine
Reactant of Route 6
8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.